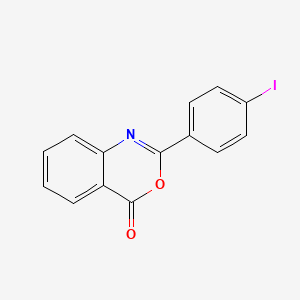
Tgf|A1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tgf|A1-IN-3 is a compound known for its inhibitory effects on the activation and proliferation of fibroblasts. It is a diarylacylhydrazones derivative and has shown potential in the treatment of idiopathic pulmonary fibrosis (IPF) by targeting the transforming growth factor-beta (TGF-β) signaling pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tgf|A1-IN-3 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tgf|A1-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Tgf|A1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential as a synthetic intermediate.
Biology: Investigated for its role in modulating cellular processes, particularly in the context of fibrosis and cancer.
Mécanisme D'action
Tgf|A1-IN-3 exerts its effects by inhibiting the TGF-β signaling pathway. This pathway is crucial for regulating cell growth, differentiation, and extracellular matrix production. The compound binds to TGF-β receptors, preventing the activation of downstream signaling molecules such as Smad2/3. This inhibition leads to reduced fibroblast activation and proliferation, making it a promising candidate for treating fibrotic diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
TGFβ1-IN-3: Another diarylacylhydrazones derivative with similar inhibitory effects on fibroblast activation and proliferation.
Nintedanib: A kinase inhibitor used to treat advanced adenocarcinoma lung cancer, which also targets the TGF-β signaling pathway.
Uniqueness
Tgf|A1-IN-3 is unique due to its specific structure and high potency in inhibiting fibroblast activation and proliferation. Its effectiveness in targeting the TGF-β signaling pathway makes it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit the TGF-β signaling pathway and reduce fibroblast activation makes it a valuable tool in the study and treatment of fibrotic diseases and cancer. Further research and development are needed to fully explore its potential and optimize its use in various applications.
Propriétés
Formule moléculaire |
C23H30N4O5 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-(6-piperidin-1-ylhexoxy)benzamide |
InChI |
InChI=1S/C23H30N4O5/c28-23(25-24-18-21-12-13-22(32-21)27(29)30)19-8-10-20(11-9-19)31-17-7-2-1-4-14-26-15-5-3-6-16-26/h8-13,18H,1-7,14-17H2,(H,25,28)/b24-18+ |
Clé InChI |
BIJZSBWAQJBCDA-HKOYGPOVSA-N |
SMILES isomérique |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)






